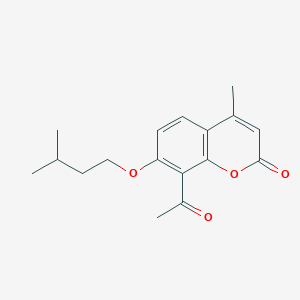![molecular formula C12H11N3O2S B11574467 N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11574467.png)
N'-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is a synthetic compound that features a thiophene ring and a pyridine ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide typically involves the activation of 2-(thiophen-2-yl)acetic acid to form 2-(thiophen-2-yl)acetyl chloride, which is then reacted with 2-aminopyridine-3-carbonitrile. The activation step often uses thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Contains a pyridine ring substituted with a phenyl group.
2-(Benzo[b]thiophen-2-yl)pyridine: Features a benzo[b]thiophene ring fused to a pyridine ring.
Uniqueness
N’-{[2-(thiophen-2-yl)acetyl]oxy}pyridine-2-carboximidamide is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H11N3O2S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C12H11N3O2S/c13-12(10-5-1-2-6-14-10)15-17-11(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,13,15) |
Clave InChI |
BJKAYTHCJAEIJB-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
SMILES canónico |
C1=CC=NC(=C1)C(=NOC(=O)CC2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-bromobenzoate](/img/structure/B11574386.png)
![1-(4-Hydroxyphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574401.png)

![(2E)-2-Cyano-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}-N-(prop-2-EN-1-YL)prop-2-enamide](/img/structure/B11574407.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B11574420.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11574424.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11574429.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B11574436.png)
![N-(2,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574439.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574440.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11574445.png)
![6-(3-bromo-4-methoxyphenyl)-N,N-diethyl-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574451.png)

![prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11574465.png)
